molecular formula C15H18O4 B14803601 cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14803601
M. Wt: 262.30 g/mol
InChI Key: PYILZVSLLNPPGQ-UHFFFAOYSA-N
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Description

cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H18O4. This compound is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a 3-methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
  • cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Uniqueness

cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is unique due to the presence of the 3-methoxyphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)

InChI Key

PYILZVSLLNPPGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O

Origin of Product

United States

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